molecular formula C10H4BrClF3NO B13423717 8-Bromo-4-chloro-6-(trifluoromethoxy)quinoline

8-Bromo-4-chloro-6-(trifluoromethoxy)quinoline

Cat. No.: B13423717
M. Wt: 326.49 g/mol
InChI Key: UCIIKDTWUPDWTL-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-6-(trifluoromethoxy)quinoline is a quinoline derivative characterized by the presence of bromine, chlorine, and trifluoromethoxy groups on its aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloro-6-(trifluoromethoxy)quinoline typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-6-(trifluoromethoxy)quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while cross-coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-6-(trifluoromethoxy)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-4-chloro-6-(trifluoromethoxy)quinoline is unique due to the combination of bromine, chlorine, and trifluoromethoxy groups on the quinoline ring. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable for various specialized applications .

Properties

Molecular Formula

C10H4BrClF3NO

Molecular Weight

326.49 g/mol

IUPAC Name

8-bromo-4-chloro-6-(trifluoromethoxy)quinoline

InChI

InChI=1S/C10H4BrClF3NO/c11-7-4-5(17-10(13,14)15)3-6-8(12)1-2-16-9(6)7/h1-4H

InChI Key

UCIIKDTWUPDWTL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)OC(F)(F)F)Br

Origin of Product

United States

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